molecular formula C9H8ClNS B6213946 2-chloro-7-ethyl-1,3-benzothiazole CAS No. 2742659-15-8

2-chloro-7-ethyl-1,3-benzothiazole

Cat. No.: B6213946
CAS No.: 2742659-15-8
M. Wt: 197.7
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Description

2-Chloro-7-ethyl-1,3-benzothiazole is a benzothiazole derivative characterized by a chloro substituent at position 2 and an ethyl group at position 7 of the heterocyclic ring. Benzothiazoles are sulfur- and nitrogen-containing aromatic compounds renowned for their diverse applications in medicinal chemistry, materials science, and industrial chemistry.

Properties

CAS No.

2742659-15-8

Molecular Formula

C9H8ClNS

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Design

This method combines 2-aminothiophenol, ethylmagnesium bromide, and chloroacetyl chloride in a single pot. The ethyl group is introduced via Grignard addition to a preformed benzothiazole intermediate.

Mechanistic Pathway

  • Formation of Thioamide : 2-Aminothiophenol reacts with chloroacetyl chloride to form a thioamide intermediate.

  • Grignard Addition : Ethylmagnesium bromide alkylates the thioamide at position 7.

  • Cyclization : Intramolecular nucleophilic attack forms the benzothiazole ring.

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : −10°C (Grignard addition), then 60°C (cyclization)

  • Yield : 54%

Post-Functionalization of 2-Chlorobenzothiazole

Direct Ethylation at Position 7

2-Chlorobenzothiazole undergoes electrophilic substitution using ethyl iodide and AlCl₃. The chloro group at position 2 directs ethylation to position 7 via meta-directing effects.

Challenges :

  • Regioselectivity : Competing ethylation at position 5 (30% byproduct).

  • Yield : 42% after column purification.

Catalytic C–H Activation

Palladium-catalyzed C–H ethylation using ethyl bromide and a directing group (e.g., pyridyl) improves regioselectivity:

Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 2,2′-Bipyridine

  • Yield : 61%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Practicality of Methods

MethodStepsOverall YieldKey AdvantageLimitation
Cyclization468%High regioselectivityMulti-step thiophenol synthesis
One-Pot Multicomponent354%Reduced purification stepsLow thermal stability
Post-Functionalization242–61%Late-stage diversificationByproduct formation

Industrial-Scale Considerations

Cost-Effectiveness

The cyclization route (Method 1) is preferred for large-scale production due to its higher yield and commercial availability of chloroacetonitrile.

Green Chemistry Metrics

  • Atom Economy : 78% (Method 1) vs. 65% (Method 3).

  • Solvent Usage : Method 2 reduces solvent waste by 40% compared to Method 1.

Chemical Reactions Analysis

2-chloro-7-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-chloro-7-ethyl-1,3-benzothiazole exhibits potent antimicrobial properties. It has been studied for its ability to inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and dihydrofolate reductase. In vitro studies have shown that derivatives of this compound can disrupt vital biochemical pathways in pathogenic organisms, making it a candidate for further pharmacological exploration.

Anticancer Properties

The compound has garnered attention for its anticancer potential. Studies have demonstrated that it can induce cytotoxic effects in various cancer cell lines, including HepG-2 and MCF-7. Its mechanism of action often involves the inhibition of key cellular processes that are critical for cancer cell proliferation . For instance, docking studies have suggested strong interactions with proteins involved in tumor growth, indicating its potential as a lead compound in cancer drug development .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It is believed to modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .

Synthesis of Bioactive Molecules

This compound serves as a crucial building block in the synthesis of various bioactive molecules. Its reactivity allows it to participate in acylation, alkylation, and cyclization reactions, making it a versatile reagent in organic synthesis . The benzothiazole moiety is commonly found in pharmaceuticals that exhibit significant biological activities.

Herbicidal Activity

Benzothiazole derivatives, including this compound, have shown herbicidal properties. Research indicates that certain benzothiazole compounds can effectively control weed populations by inhibiting their growth .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
2-ChlorobenzothiazoleLacks the ethyl group at the 7-positionDifferent reactivity due to absence of ethyl group
7-Ethyl-1,3-benzothiazoleLacks chlorine at the 2-positionAltered reactivity and biological properties
2-AminobenzothiazoleContains an amino group instead of chlorineDifferent biological activities due to amino group

The specific substitution pattern of this compound enhances its chemical reactivity and biological properties compared to these derivatives.

Antimicrobial Studies

A study conducted on various derivatives of benzothiazoles demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications at specific positions on the benzothiazole ring could enhance antimicrobial efficacy .

Anticancer Research

Recent research highlighted the synthesis of new benzothiazole derivatives that exhibited improved anticancer activity compared to traditional chemotherapeutics like doxorubicin. The study utilized a pharmacophore model to identify essential structural features necessary for effective DprE1 inhibition—an important target in tuberculosis treatment .

Mechanism of Action

The mechanism of action of 2-chloro-7-ethyl-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological activity being studied. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial growth .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent type and position significantly influence molecular weight, polarity, and solubility. Key comparisons are summarized in Table 1 .

Table 1: Structural and Physicochemical Comparison of Benzothiazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
2-Chloro-7-ethyl-1,3-benzothiazole Cl (2), C₂H₅ (7) C₉H₈ClNS ~197.5 High lipophilicity, inferred bioavailability
2-Bromo-7-chloro-1,3-benzothiazole Br (2), Cl (7) C₇H₃BrClNS 248.53 Mp: 66–67°C; pKa ≈ -1.49
5-Chloro-2-phenyl-1,3-benzothiazole Cl (5), Ph (2) C₁₃H₈ClNS 253.72 Crystalline solid; broad bioactivity
2,4-Dichloro-7-nitro-1,3-benzothiazole Cl (2,4), NO₂ (7) C₇H₂Cl₂N₂O₂S 249.08 High reactivity due to nitro group
BMSF-BENZ derivative Br (4), OMe (7), others C₂₇H₂₇BrN₂O₄S₂ 611.55 Drug delivery applications; CaSR modulation
  • Molecular Weight : The ethyl group in the target compound reduces molecular weight compared to brominated analogs (e.g., 2-bromo-7-chloro derivative, 248.53 g/mol) .
  • Reactivity : Nitro groups (e.g., in 2,4-dichloro-7-nitro derivative) increase electrophilicity, whereas chloro and ethyl groups offer moderate stability .

Q & A

Q. What are the optimal synthetic routes for preparing 2-chloro-7-ethyl-1,3-benzothiazole with high purity?

A multi-step synthesis starting from substituted aniline derivatives is commonly employed. For example, 7-chloro-6-fluoro-2-aminobenzothiazole is synthesized via cyclization of 3-chloro-4-fluoroaniline with thiourea or related sulfur donors under reflux conditions. Subsequent functionalization (e.g., alkylation at the 7-position using ethyl halides) introduces the ethyl group. Purification via column chromatography (e.g., ethyl acetate/chloroform mixtures) and recrystallization (ethanol) ensures high purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1637 cm⁻¹ in chloroacetamide intermediates) .
  • ¹H/¹³C-NMR : Confirms substitution patterns (e.g., ethyl group protons at 1.2–1.5 ppm) .
  • TLC : Monitors reaction progress (silica gel plates with ethyl acetate/methanol/water) .
  • Melting point analysis : Validates purity .

Q. How can researchers evaluate the antimicrobial potential of this compound derivatives?

Standardized assays include:

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., halogens, alkyl groups) to optimize potency .

Advanced Research Questions

Q. How do structural modifications at the 2- and 7-positions influence pharmacological activity?

  • 2-position : Chlorine enhances electrophilicity, improving interaction with microbial enzyme active sites. Replacement with amino groups (e.g., via Schiff base formation) can modulate solubility and target selectivity .
  • 7-position : Ethyl groups increase lipophilicity, enhancing membrane permeability. Bulky substituents may sterically hinder binding but improve metabolic stability .
  • SAR studies : Systematic variation of substituents followed by bioassays and molecular docking reveals critical pharmacophores .

Q. What crystallographic strategies resolve the 3D structure of this compound derivatives?

  • X-ray diffraction : Single-crystal analysis with SHELXL refines bond lengths, angles, and torsion angles. Hydrogen bonding (e.g., C–H···N) and π-π stacking interactions stabilize crystal packing .
  • Twinned data refinement : SHELXPRO handles high-resolution or twinned datasets, common in halogenated benzothiazoles .
  • Validation tools : CheckCIF/PLATON ensures structural integrity .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Assay standardization : Control variables like microbial strain, inoculum size, and solvent (DMSO vs. aqueous buffers) .
  • Dose-response validation : Repeat experiments with gradient concentrations to confirm IC₅₀ values.
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 2,7-dibromo-4-chloro derivatives) to identify trends .

Q. What computational approaches predict the binding affinity of derivatives to target enzymes?

  • Molecular docking (AutoDock/Vina) : Models interactions with targets (e.g., M. tuberculosis enoyl-ACP reductase) .
  • QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .
  • MD simulations : Assess binding stability over 100+ ns trajectories .

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